1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Description
1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C23H20ClN3O3 and its molecular weight is 421.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure Characterization
Research has focused on the synthesis and structural characterization of derivatives containing quinoline and pyrazoline moieties. For instance, Zen et al. (2012) described the synthesis of thiazolyl-pyrazoline derivatives bearing the quinoline moiety, characterizing their structures through various spectroscopic methods and single-crystal X-ray diffraction analysis Zen, F. Chen, & Liu, 2012. Similarly, Thirupathaiah et al. (2017) developed an efficient synthesis method for 1-(4,5-dihydro-5-aryl-3-(quinoxalin-7ylamino)pyrazol-1-yl)ethanone derivatives Thirupathaiah, Laxminarayana, & Thirumala, 2017.
Catalytic Behavior and Reactivity
The catalytic behavior and reactivity of compounds with quinoline and pyrazoline structures have been investigated, particularly in the context of ethylene reactivity. Sun et al. (2007) synthesized iron and cobalt dichloride complexes bearing the quinoxalinyl-iminopyridines, revealing their good catalytic activities for ethylene oligomerization and polymerization Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007.
Antioxidant and Anticorrosive Properties
Some studies have explored the antioxidant and anticorrosive properties of quinolinone derivatives. Hussein et al. (2016) synthesized and evaluated 4-hydroxy quinolinone derivatives as antioxidants for lubricating grease, providing insights into their efficiency in inhibiting oxidation Hussein, Ismail, & El-Adly, 2016. Additionally, Olasunkanmi et al. (2015) investigated quinoxalin-6-yl derivatives as corrosion inhibitors for mild steel, demonstrating their effectiveness and the spontaneous adsorption of inhibitor molecules on the steel surface Olasunkanmi, Obot, Kabanda, & Ebenso, 2015.
Antimicrobial Activity
The antimicrobial activity of pyrazoline and quinoline derivatives has also been a subject of interest. Raju et al. (2016) synthesized a series of pyrazole derivatives containing the 2-methylquinoline ring system, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria Raju, Mahesh, Manjunath, Venkata, & Ramana, 2016.
Properties
IUPAC Name |
1-[3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3/c1-13-3-5-15(6-4-13)19-11-20(27(26-19)14(2)28)17-9-16-10-21-22(30-8-7-29-21)12-18(16)25-23(17)24/h3-6,9-10,12,20H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTMAFQMBUBRPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C5C(=CC4=C3)OCCO5)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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